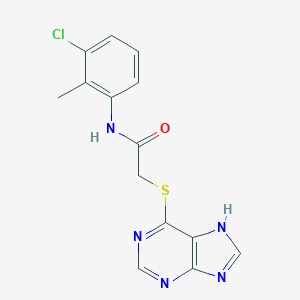
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide, also known as CMPT, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21 and p27, which are cell cycle inhibitors. This leads to cell cycle arrest and apoptosis. In inflammation, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In infectious diseases, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to disrupt the replication and assembly of viruses and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to induce DNA damage and inhibit the activity of CDKs, which are involved in cell cycle progression. In inflammation, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In infectious diseases, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to have antiviral and antibacterial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is its broad spectrum of activity against various diseases. It has been shown to have antiviral and antibacterial activity against various pathogens, making it a potential candidate for the development of new drugs. However, one of the limitations of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research and development of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide. One direction is to optimize the synthesis method to achieve a higher yield and purity of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide. Another direction is to investigate the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide in more detail to identify new targets and pathways. Additionally, the potential applications of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide in other fields of research, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the development of new formulations and delivery methods for N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide to improve its bioavailability and efficacy is also an area of future research.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 6-mercaptopurine to form N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide. The synthesis method has been optimized to achieve a high yield and purity of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In infectious disease research, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to have antiviral and antibacterial activity against various pathogens.
properties
Product Name |
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide |
|---|---|
Molecular Formula |
C14H12ClN5OS |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H12ClN5OS/c1-8-9(15)3-2-4-10(8)20-11(21)5-22-14-12-13(17-6-16-12)18-7-19-14/h2-4,6-7H,5H2,1H3,(H,20,21)(H,16,17,18,19) |
InChI Key |
IXLVULBJUYFMPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)

![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)
